

# ATL1102: A CD49d-Targeting Antisense Oligonucleotide for Inflammatory Diseases

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## Compound of Interest

Compound Name: MG-1102

Cat. No.: B15138660

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## Executive Summary

ATL1102 is a second-generation antisense oligonucleotide designed to specifically inhibit the expression of CD49d, a key protein involved in inflammatory processes. As the alpha subunit of the Very Late Antigen-4 (VLA-4) integrin, CD49d is crucial for the trafficking and tissue infiltration of lymphocytes. By downregulating CD49d, ATL1102 offers a targeted therapeutic approach for diseases driven by aberrant immune cell migration, such as multiple sclerosis and Duchenne muscular dystrophy. This document provides a comprehensive overview of ATL1102, including its mechanism of action, the signaling pathways it modulates, quantitative clinical data, and the experimental protocols used in its evaluation.

## Introduction to ATL1102

ATL1102 is a synthetic, single-stranded nucleic acid sequence designed to bind to the messenger RNA (mRNA) encoding the human CD49d protein.<sup>[1]</sup> It is classified as a second-generation 2'-O-(2-methoxyethyl) (2'MOE) "gapmer" antisense oligonucleotide (ASO).<sup>[2][3]</sup> This structural design enhances its stability, binding affinity, and efficacy. Clinical development has focused on its potential to treat inflammatory diseases where VLA-4-mediated leukocyte migration is a key pathological feature.<sup>[4][5]</sup>

## Mechanism of Action

The primary mechanism of ATL1102 involves the specific downregulation of CD49d protein expression through an RNase H-mediated pathway.[\[1\]](#)[\[6\]](#)

- **Hybridization:** ATL1102, administered subcutaneously, distributes to tissues, including lymphoid organs, and enters cells.[\[1\]](#) Inside the cell, its sequence specifically binds to the 3'-untranslated region of the CD49d mRNA transcript through Watson-Crick base pairing.[\[6\]](#)
- **RNase H Recruitment:** The resulting DNA-RNA heteroduplex is recognized by the ubiquitous intracellular enzyme Ribonuclease H1 (RNase H1).[\[3\]](#)[\[6\]](#)
- **mRNA Cleavage:** RNase H1 selectively cleaves the RNA strand of the duplex, effectively destroying the CD49d mRNA.[\[3\]](#)[\[6\]](#)
- **Reduced Protein Expression:** The degradation of the mRNA template prevents its translation into the CD49d protein.
- **Therapeutic Effect:** The subsequent reduction of CD49d protein on the surface of immune cells, such as lymphocytes, diminishes their ability to adhere to blood vessel walls and migrate into sites of inflammation, thereby mitigating disease activity.[\[2\]](#)[\[7\]](#)

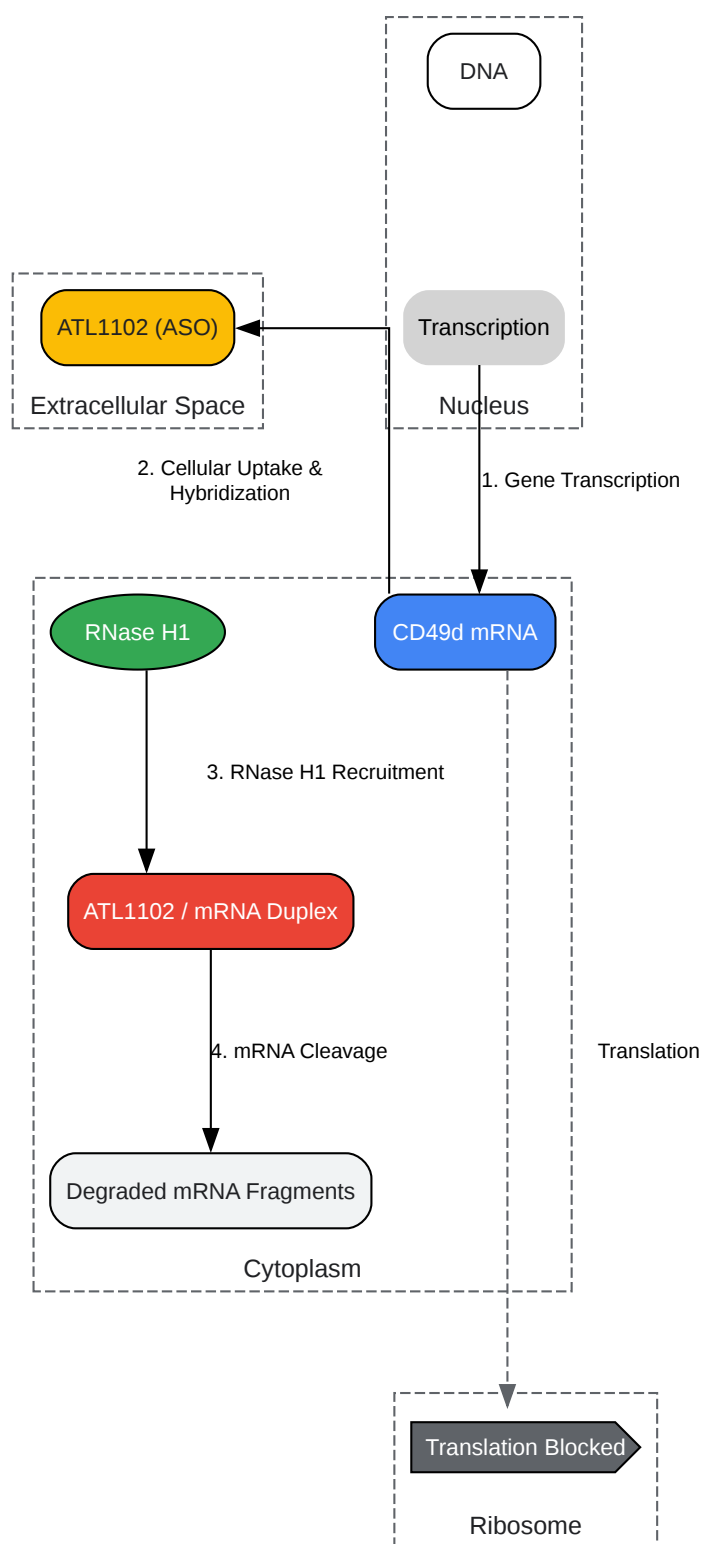


Figure 1: ATL1102 Mechanism of Action

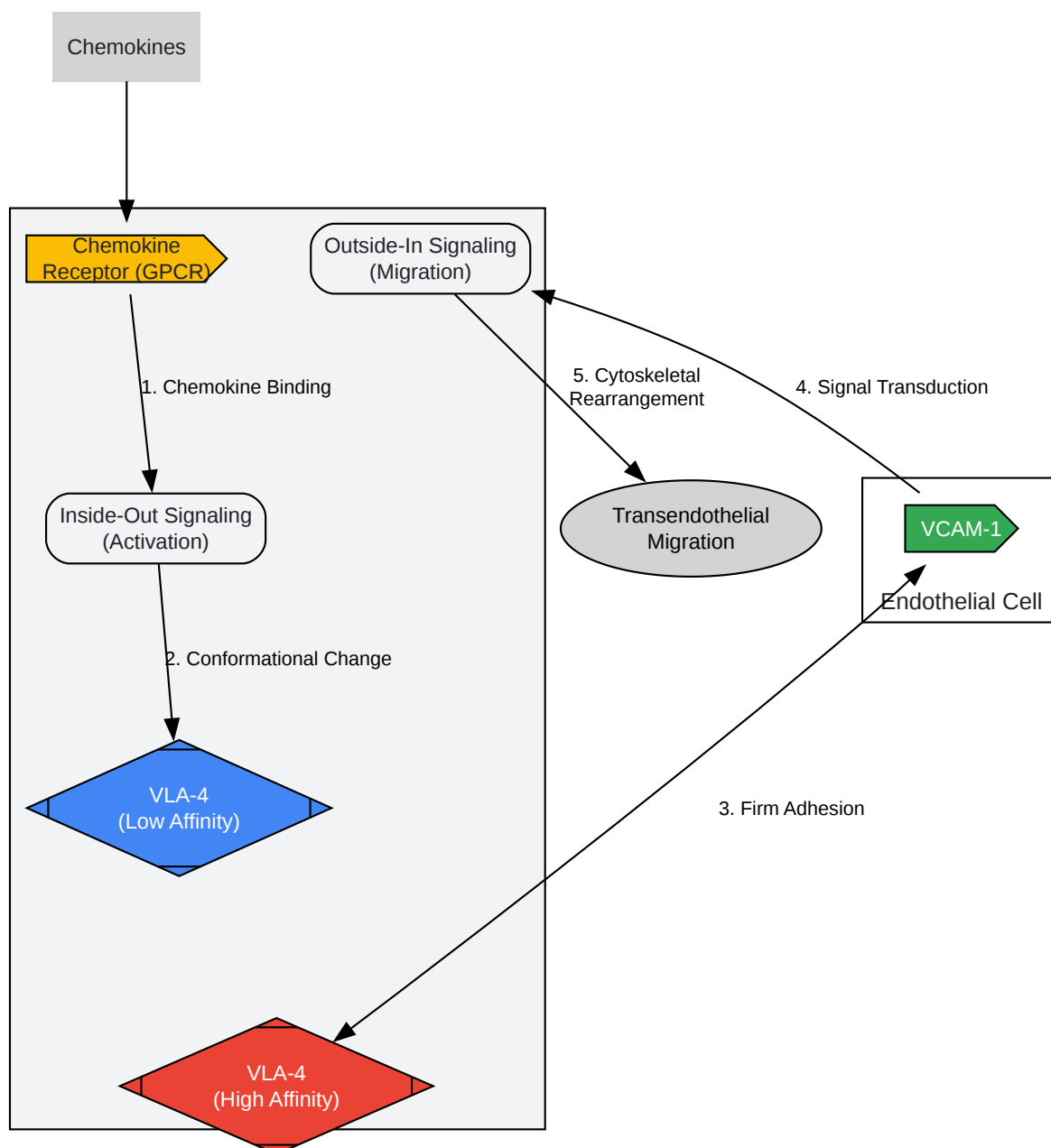


Figure 2: VLA-4 Mediated Leukocyte Adhesion & Extravasation

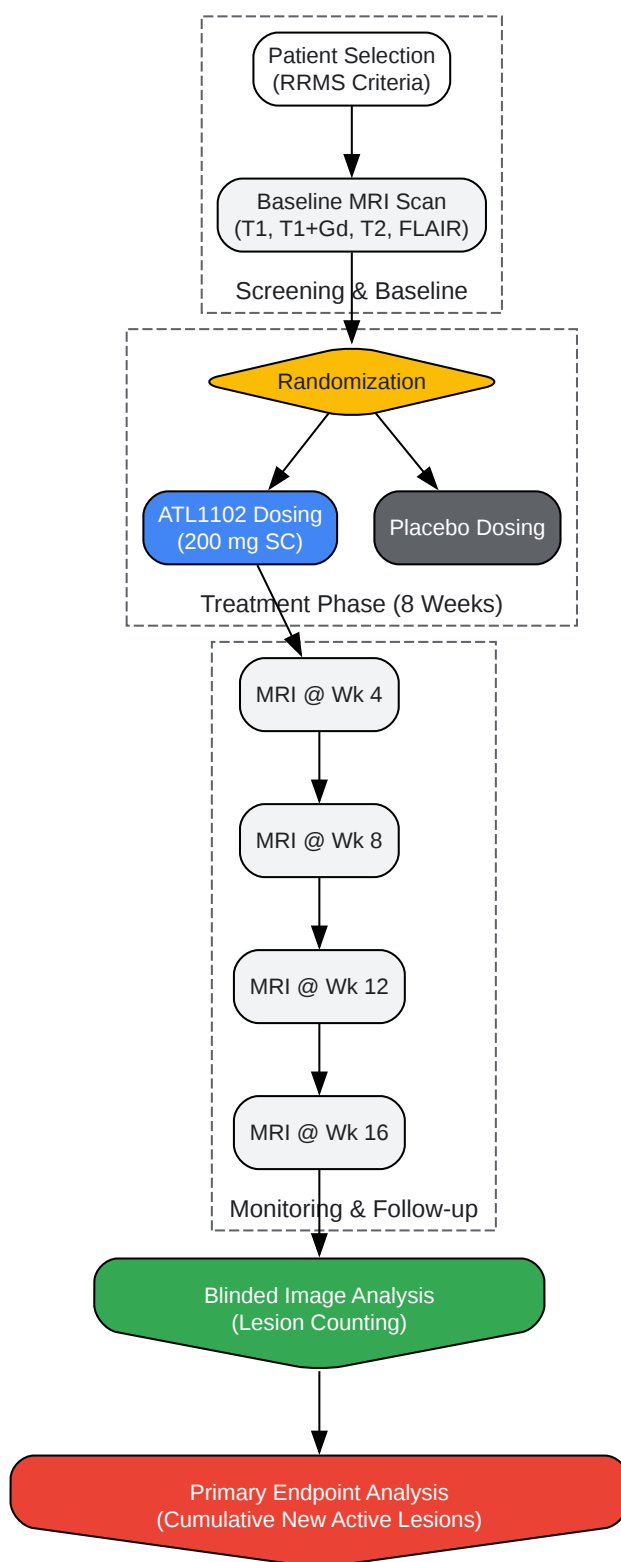


Figure 3: RRMS Clinical Trial Workflow

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